molecular formula C17H11BrO4S B4625115 2-bromo-4-formylphenyl 2-naphthalenesulfonate

2-bromo-4-formylphenyl 2-naphthalenesulfonate

Cat. No.: B4625115
M. Wt: 391.2 g/mol
InChI Key: PAPKSIREDGLLNH-UHFFFAOYSA-N
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Description

2-bromo-4-formylphenyl 2-naphthalenesulfonate is a useful research compound. Its molecular formula is C17H11BrO4S and its molecular weight is 391.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.95614 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemical Methods for Phenol Regeneration

Researchers have utilized the high nucleophilicity of bromide ions in ionic liquids for the nucleophilic displacement of alkyl groups to regenerate phenols from corresponding aryl alkyl ethers. This method represents a green chemical approach, leveraging the environmental benefits of using ionic liquids over traditional solvents. The process has been demonstrated with various aryl alkyl ethers, showcasing its versatility and potential for wide application in chemical synthesis and environmental remediation Boovanahalli, Kim, & Chi, 2004.

Mechanisms of Dioxin Formation

Studies on the thermal degradation and pyrolysis of brominated hydrocarbons, including bromophenols, have provided insights into the formation of brominated dioxins and other hazardous combustion byproducts. These findings are crucial for understanding the environmental impact of burning materials containing brominated flame retardants and for developing strategies to minimize the formation of toxic byproducts in waste incineration processes Evans & Dellinger, 2003.

Development of Thermotropic Dendrimers

The synthesis of novel monomers for the creation of thermotropic dendrimers highlights the application of brominated compounds in the field of materials science. These dendrimers exhibit unique properties due to their structured design, opening new avenues for the development of advanced materials with potential applications in electronics, photonics, and as components in complex nanodevices Percec, Chu, & Kawasumi, 1994.

Asymmetric Synthesis of Chiral Biaryls

The asymmetric Suzuki-Miyaura coupling of substituted 2-formylarylboronic acids with dialkoxyphosphinyl substituted naphthyl bromides has been employed for the synthesis of novel axially chiral biaryls. This method demonstrates the importance of brominated compounds in facilitating stereoselective reactions, crucial for the production of chiral molecules that are of significant interest in pharmaceutical research and development Zhou et al., 2013.

Properties

IUPAC Name

(2-bromo-4-formylphenyl) naphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4S/c18-16-9-12(11-19)5-8-17(16)22-23(20,21)15-7-6-13-3-1-2-4-14(13)10-15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPKSIREDGLLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C=C(C=C3)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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